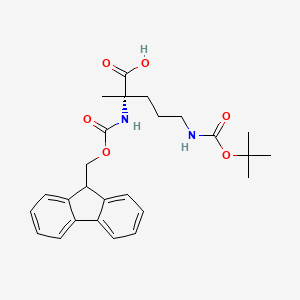

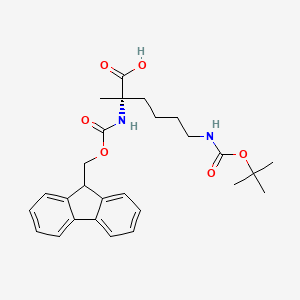

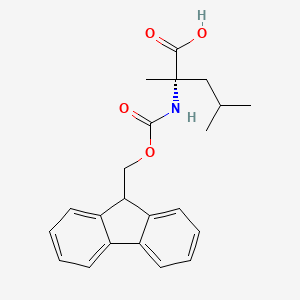

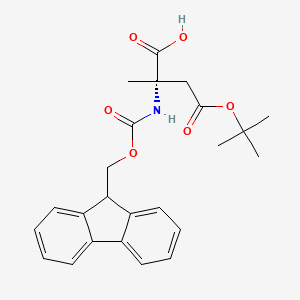

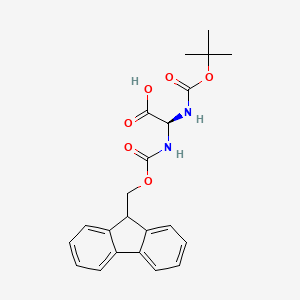

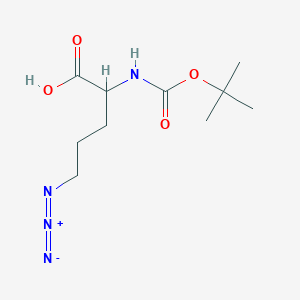

Boc-Orn(N)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Orn(N)-OH is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ornithine, which is an amino acid commonly found in proteins. Boc-Orn(N)-OH is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In

科学的研究の応用

1. Cancer Treatment Research

Boc-Orn(N)-OH, as part of the compound triphenyltin(IV) with N-tert-butoxycarbonyl-l-ornithine, demonstrated significant anti-cancer properties in scientific studies. It inhibited the growth of various human tumor cell lines, such as hepatocarcinoma, mammary cancer, and colorectal carcinoma cells, at very low micromolar concentrations. The mechanism behind its anti-proliferative effect, particularly in hepatoma HepG2 cells, was found to be pro-apoptotic. This involved the externalization of plasma membrane phosphatidylserine, chromatin condensation or fragmentation, mitochondrial dysfunction, and an increase in p53 levels, indicating its potential in cancer treatment applications (Girasolo et al., 2017).

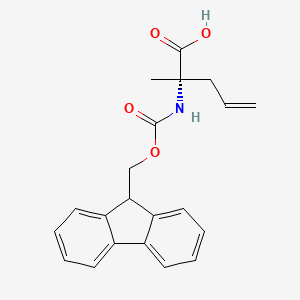

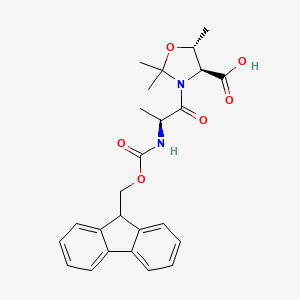

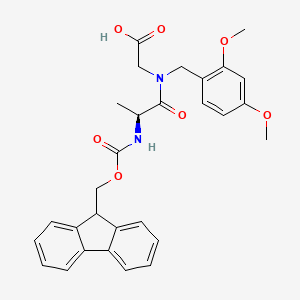

2. Peptide Synthesis and Research

Boc-Orn(N)-OH is crucial in peptide synthesis and research. For instance, the tetrapeptide Boc-D-Orn-Phe-D-Pro-Gly-OH and the pentapeptide sequence Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH were used to study the influence of different coupling reagents on the yield and purity of these model peptides. This research provided insights into the optimal conditions for peptide synthesis, which is fundamental in various biomedical applications, including drug design and development (Schmidt & Neubert, 2009).

3. Biotechnology and Brain-on-Chip (BoC) Development

Boc-Orn(N)-OH is indirectly related to the development of Brain-on-Chip (BoC) biotechnology, a promising tool for biomedical and pharmaceutical research in neuroscience. While Boc-Orn(N)-OH is not directly used in this field, the acronym BoC is relevant here. Brain-on-Chip integrates in vitro three-dimensional brain-like systems with microfluidics platforms to replicate organ-level physiological functions, offering a more accurate in vitro reproduction of brain structures than conventional cell culture techniques. This technology is vital for studying brain activity in health and disease (Forró et al., 2021).

4. Material Science and Photocatalysis

In material science, Boc-Orn(N)-OH related compounds are used in fabricating and modifying photocatalysts, contributing to advancements in various fields like healthcare, photocatalysis, and supercapacitors. For instance, (BiO) 2 CO 3 (BOC) is a material with photocatalytic properties that has gained attention. Modifications of BOC enhance its visible light-driven photocatalytic performance, making it a suitable candidate for multiple applications, including NOx removal and pollution control (Ni et al., 2016).

5. Biosensors and Diagnostic Applications

Boc-Orn(N)-OH, while not directly used, is related to the acronym BoC (Biosensors-on-Chip) in this context. Biosensors-on-Chip are designed to translate various events into measurable signals, offering qualitative and quantitative information about target analytes. Integrating biosensors with microfluidics significantly improves aspects like sensitivity, specificity, and automation. This technology is pivotal in point-of-care diagnostic applications for diseases like cancer, infectious diseases, and neurodegenerative disorders (Chircov et al., 2020).

特性

IUPAC Name |

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。